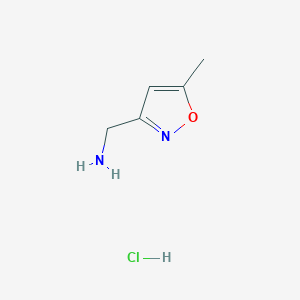
4-(Benzyloxy)pyridine N-oxide
Descripción general
Descripción
4-(Benzyloxy)pyridine N-oxide (4-BPNO) is an organic compound that is used in a variety of scientific research applications. It is a versatile compound that can be synthesized in a variety of ways, and its biochemical and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
Photochemistry and Deoxygenation
- Photochemistry of Benzoylpyridine N-oxides : Studies have shown that irradiation of 2-benzoylpyridine N-oxide and the 4-isomer leads to deoxygenation to the corresponding pyridine. This process involves a triplet mechanism and is significant in the context of N-oxide photochemistry (Albini, Fasani, & Frattini, 1987).
Chemical Synthesis
- Ortho-Alkylation via Photocatalysis : Pyridine N-oxide has been used in photocatalyzed ortho-alkylation with ynamides and arylacetylenes. This results in α-(2-pyridinyl) benzyl amides/ketones, with pyridine N-oxide acting as a redox auxiliary and radical acceptor (Markham et al., 2019).
Crystallography and Molecular Structure
- Crystal Structure Analysis : The crystal structure of related compounds, such as 1-benzyloxy-4-methoxypyridinium perchlorate, has been explored, providing insights into molecular conformation and bonding (Dega-Szafran et al., 1991).
Electrophilic Substitution Studies
- Nitration of Pyridine N-oxides : Research on the nitration of pyridine 1-oxides offers insights into the mechanisms of electrophilic substitution in heteroaromatic compounds (Johnson et al., 1967).
Catalysis
- Catalytic Reduction Studies : 4-Benzyloxy-6-methylpyrimidine 1-oxide's reduction via palladium-carbon or Raney nickel catalysts has been investigated, highlighting new reaction types (Yamanaka, 1959).
Photoreduction and Radical Generation
- Hydroxyl Radical Generation via Photoreduction : Studies have demonstrated the generation of hydroxyl radicals through the photoreduction of pyridine N-oxide. This has implications in understanding reactions of antitumor agents (Nakanishi et al., 2005).
Material Science
- Coordination Network for O2-based Oxidations : The formation of coordination networks involving pyridine N-oxides, which catalyze O2-based oxidations, has been explored. This has implications in material science and catalysis (Han & Hill, 2007).
Oxidation Reactions
- Polymeric Oxidizing Reagents : The oxidation of alkyl/aryl halides by N-oxide functionalities on polymeric supports has been reported, offering a new perspective on oxidation reactions (Kaur & Dhiman, 2011).
Polarographic Studies
- Polarographic Properties : The polarographic properties of substituted benzonitrile N-oxides, including 4-substituted variants, have been compared with pyridine N-oxides, providing valuable data on electrochemical properties (Kubota et al., 1984).
Regioselective Catalytic Reactions
- Palladium-Catalyzed Reactions : Palladium-catalyzed regioselective benzylation-annulation of pyridine N-oxides with toluene derivatives has been developed. This highlights the utility of these compounds in complex organic syntheses (Kianmehr et al., 2015).
Mecanismo De Acción
Target of Action
4-(Benzyloxy)pyridine N-oxide is a 4-substituted pyridine-1-oxide
Mode of Action
The compound undergoes hydrogenation over palladium to afford pyridine . This suggests that its mode of action might involve a reduction process where it loses its oxide group.
Biochemical Pathways
The compound participates in the stereoselective synthesis of substituted pyridines, piperidines, and piperazines . These are important classes of compounds in medicinal chemistry, suggesting that this compound might be involved in various biochemical pathways.
Safety and Hazards
4-(Benzyloxy)pyridine N-oxide causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash face, hands, and any exposed skin thoroughly after handling, do not eat, drink or smoke when using this product, wear protective gloves/protective clothing/eye protection/face protection, and use only outdoors or in a well-ventilated area .
Direcciones Futuras
Photocatalysis unlocks high energy species able both to circumvent the inherent low reactivity of the greenhouse gas and oxidant N2O (E0 (N2O/N2) = +1.77 V vs. SHE), and to reduce pyridine N-oxides (E1/2 (pyridine N-oxide/pyridine) = −1.04 V vs. SHE). The rhenium complex [Re (4,4′-tBu-bpy) (CO)3Cl] proved to be efficient in performing both reactions under ambient conditions, enabling the deoxygenation of N2O as well as synthetically relevant and functionalized pyridine N-oxides .
Propiedades
IUPAC Name |
1-oxido-4-phenylmethoxypyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-13-8-6-12(7-9-13)15-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSQPKJQYWTFPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=[N+](C=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20304350 | |
| Record name | 4-(Benzyloxy)pyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196007 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
2683-66-1 | |
| Record name | 2683-66-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165489 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Benzyloxy)pyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Benzyloxy)pyridine N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-(Benzyloxy)pyridine N-oxide in the synthesis of the luminescent thermometers described in the paper?
A1: this compound (benpyo) acts as a bulky, red-emissive linker in the construction of the three-dimensional (3D) polycyanidometallate-based materials. [] It coordinates to the metal centers, influencing the overall structure and properties of the resulting frameworks. Specifically, the presence of benpyo contributes to the luminescence properties of the materials, enabling their potential use as temperature sensors.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















